molecular formula C5H8N2 B178189 5-ethyl-1H-imidazole CAS No. 19141-85-6

5-ethyl-1H-imidazole

Cat. No. B178189
CAS RN: 19141-85-6
M. Wt: 96.13 g/mol
InChI Key: NJQHZENQKNIRSY-UHFFFAOYSA-N
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Description

5-Ethyl-1H-imidazole is a chemical compound with the molecular formula C5H8N2 . It has an average mass of 96.130 Da and a monoisotopic mass of 96.068748 Da . It is also known as 1H-Imidazole, 5-ethyl- .


Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years . Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method enabled the synthesis of 4,5-disubstituted imidazoles . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .


Molecular Structure Analysis

The molecular structure of 5-Ethyl-1H-imidazole consists of a five-membered ring containing three carbon atoms and two nitrogen atoms . The molecule has a density of 1.0±0.1 g/cm3, a boiling point of 252.7±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .


Chemical Reactions Analysis

Imidazole-based compounds show a broad range of chemical and biological properties . They are key components to functional molecules used in a variety of everyday applications .


Physical And Chemical Properties Analysis

5-Ethyl-1H-imidazole has a molar refractivity of 28.3±0.3 cm3, a polar surface area of 29 Å2, and a polarizability of 11.2±0.5 10-24 cm3 . It also has a surface tension of 41.2±3.0 dyne/cm and a molar volume of 93.8±3.0 cm3 .

Scientific Research Applications

Imidazole and its derivatives possess a wide range of biological activities and are utilized in diverse fields . Here are some general applications of imidazole derivatives:

  • Pharmaceuticals and Agrochemicals

    • Imidazoles play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties .
    • In agrochemicals, they act as selective plant growth regulators, fungicides, and herbicides .
  • Synthetic Chemistry

    • Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are used in the regiocontrolled synthesis of substituted imidazoles .
    • The synthesis of imidazoles involves various methods such as condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
  • Functional Materials and Catalysis

    • Imidazoles are used in the development of dyes for solar cells and other optical applications .
    • They are also used in the creation of functional materials and as ionic liquids and N-heterocyclic carbenes in organometallic catalysis .
  • Antimicrobial and Antiviral Applications

    • Imidazole derivatives have been found to exhibit antimicrobial and antiviral properties . For instance, metronidazole, a nitroso-imidazole derivative, is used to treat infections caused by protozoa and anaerobic bacteria .
  • Anti-inflammatory and Antitumor Applications

    • Some imidazole derivatives have been found to possess anti-inflammatory and antitumor properties . They have been used in the development of new drugs for these purposes .
  • Antidiabetic and Antimalarial Applications

    • Imidazole derivatives have also been used in the development of drugs for the treatment of diabetes and malaria .
  • Antihistaminic and Antiprotozoal Applications

    • Imidazole derivatives are used in the development of antihistaminic agents. For example, clemizole and astemizole are commercially available drugs that contain an imidazole ring .
    • They are also used in the development of antiprotozoal and antibacterial drugs. For instance, metronidazole and nitroso-imidazole are used for the treatment of infections caused by protozoa and anaerobic bacteria .
  • Antiulcer and Antihelmintic Applications

    • Some imidazole derivatives are used in the development of antiulcer drugs. For example, omeprazole and pantoprazole are commercially available drugs that contain an imidazole ring .
    • They are also used in the development of antihelmintic drugs. For instance, thiabendazole is a commercially available drug that contains an imidazole ring .
  • Antirheumatoid and Antioxidant Applications

    • Imidazole derivatives are used in the development of drugs for the treatment of rheumatoid arthritis. For example, azathioprine is a commercially available drug that contains an imidazole ring .
    • They also exhibit antioxidant properties .
  • Antipyretic and Anti-amoebic Applications

    • Some imidazole derivatives show antipyretic activities .
    • They are also used in the development of anti-amoebic drugs .

Safety And Hazards

Imidazole compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

5-ethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQHZENQKNIRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347105
Record name 4-Ethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1H-imidazole

CAS RN

19141-85-6
Record name 4-Ethylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019141856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ETHYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VIQ867IIR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
P Hudáky, T Beke, A Perczel - Journal of Molecular Structure: THEOCHEM, 2002 - Elsevier
… The Newman projections of the selected conformations of 5-ethyl-1H-imidazole (referred to as π-ethylimidazole hereinafter, adapting the nomenclature of histidine) depicted at 60 …
Number of citations: 16 www.sciencedirect.com
R Rossi, M Lessi, C Manzini, F Bellina - Vicinal Diaryl Substituted …, 2018 - Elsevier
In the last four decades, great attention had been devoted to the preparation and evaluation of the biological profiles of vicinal diaryl-substituted 1H-imidazoles. A comprehensive …
Number of citations: 3 www.sciencedirect.com
A Zdaniauskienė, M Talaikis, T Charkova… - Molecules, 2022 - mdpi.com
… In order to better understand the way H-bonding interaction affects imidazole ring structure and its vibrational frequencies, DFT modeling was carried out for 5-ethyl-1H-imidazole (Im-…
Number of citations: 3 www.mdpi.com
JHM Lange, HH van Stuivenberg… - Journal of medicinal …, 2005 - ACS Publications
Series of thiazoles, triazoles, and imidazoles were designed as bioisosteres, based on the 1,5-diarylpyrazole motif that is present in the potent CB 1 receptor antagonist rimonabant (…
Number of citations: 205 pubs.acs.org
YM Loksha, PT Jørgensen, EB Pedersen… - Journal of …, 2002 - Wiley Online Library
5‐Alkyl‐4‐benzyl‐1,3‐dihydroimidazol‐2‐ones (3a‐d) and 5‐alkyl‐4‐benzyl‐1,3‐dihydroimidazole‐2‐thiones (7a‐d) were prepared via Dakin West reaction on DL‐phenylalanine with …
Number of citations: 22 onlinelibrary.wiley.com
OA Attanasi, S Bartoccini, G Favi, G Giorgi, FR Perrulli… - Tetrahedron, 2012 - Elsevier
1,2-Diaza-1,3-dienes (DDs) undergo, under neutral conditions, N-nucleophilic attack from a 4-ethoxycarbonylisoxazol-5-one derivative. The first aza-Michael addition is followed by an …
Number of citations: 5 www.sciencedirect.com
JHM Lange, HKAC Coolen… - Journal of medicinal …, 2010 - ACS Publications
Pyrazolines 7−10 were designed as novel CB 1 receptor antagonists, which exhibited improved turbidimetric aqueous solubilities. On the basis of their extended CB 1 antagonist …
Number of citations: 67 pubs.acs.org
JIA Guajardo - 2014 - search.proquest.com
Reactive oxygen species (ROS) are a series of molecules, ions, and radicals derived from oxygen that possess remarkable reactivity. They act as signaling molecules when their …
Number of citations: 3 search.proquest.com
R Sasaki, B Lefebvre - Citeseer
ACD/Labs has succeeded in improving the accuracy of its NMR predictions each and every year by refining the algorithms and upgrading the prediction databases with the most …
Number of citations: 3 citeseerx.ist.psu.edu
Ž Skok, M Durcik, Ž Zajec, DG Skledar… - European journal of …, 2023 - Elsevier
… Syn-thesized according to General procedure C from 8c (125 mg, 0.64 mmol) and 5-ethyl-1H-imidazole-2-carboxylic acid (90 mg, 0.64 mmol). 1 M HCl (20 mL) was added to the …
Number of citations: 2 www.sciencedirect.com

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